Arildone
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Overview
Description
Arildone is a novel aryl diketone with activity against both DNA and RNA viruses. Arildone interacts directly with the poliovirus capsid and prevents uncoating in infected cells. It also inhibits herpes simplex virus type 2 protein synthesis and viral DNA replication by an unknown mechanism of action.
Scientific Research Applications
1. Antiviral Mechanisms
Arildone, identified as an aryl diketone, demonstrates significant antiviral properties. It has been found to interfere with the replication of herpes simplex virus type 2 (HSV-2) in tissue culture by affecting an event prior to 6 hours post-infection. Although its precise mechanism is not fully understood, it inhibits viral DNA and protein synthesis in the presence of the drug (Kuhrt, Fancher, Jasty, Pancic, & Came, 1979). Additionally, Arildone has shown effectiveness against poliovirus by inhibiting its uncoating process, thereby preventing the shutdown of host cell protein synthesis (McSharry, Caliguiri, & Eggers, 1979).
2. Therapeutic Applications
Arildone has been evaluated for its therapeutic potential, especially in preventing paralysis and death in mice infected with poliovirus. It showed dose-dependent effectiveness in preventing poliovirus-induced paralysis and death, even when administered 48 hours post-infection, indicating its potential in systemic viral treatment (Mckinlay, Miralles, Brisson, & Pancic, 1982).
3. Interaction with Viral Capsids
Studies have highlighted Arildone's direct interaction with the poliovirus capsid, stabilizing it and preventing the virus from uncoating in infected cells. This interaction is crucial for its antiviral activity (Caliguiri, McSharry, & Lawrence, 1980).
4. Efficacy Against Various Viruses
Arildone exhibits broad-spectrum antiviral activity, effective against both DNA and RNA viruses. It has shown reduced replication in various viruses, including murine cytomegalovirus and coxsackievirus A9, without affecting the viability of the tissue culture cells used for viral growth and assay (Kim, Sapienza, & Carp, 1980).
5. Impact on Human Cytomegalovirus
Arildone has been effective against human cytomegalovirus, blocking its replication at a stage prior to viral DNA synthesis. It was observed to inhibit replication in virus isolates from neonates and immune-compromised patients (Tyms, Stevens, Mobberley, Ryder, & Jeffries, 1984).
properties
CAS RN |
56219-57-9 |
---|---|
Product Name |
Arildone |
Molecular Formula |
C20H29ClO4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
InChI |
InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
DIXRMZGIJNJUGL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Canonical SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Appearance |
Solid powder |
Other CAS RN |
56219-57-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
arildone Win 38020 Win-38020 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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